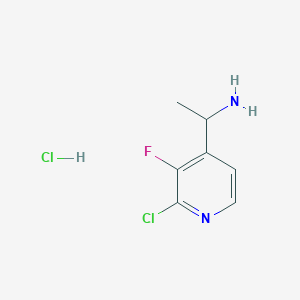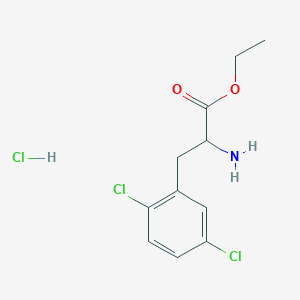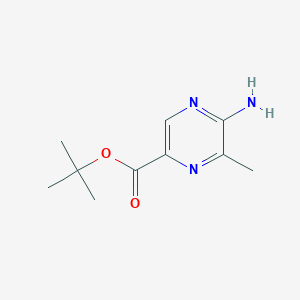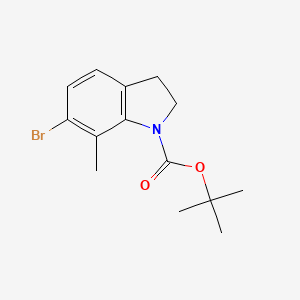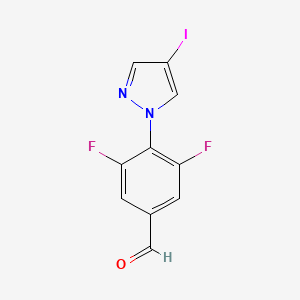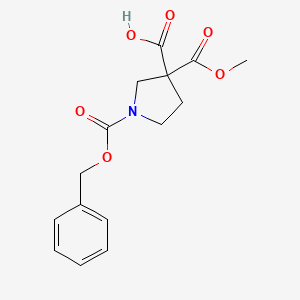
1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C15H17NO6 and a molecular weight of 307.30 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with benzyloxycarbonyl and methoxycarbonyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. . The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the compound into different derivatives.
Substitution: The benzyloxycarbonyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other positions on the molecule . The methoxycarbonyl group can participate in nucleophilic acyl substitution reactions, facilitating the formation of various derivatives . These interactions are crucial for the compound’s role in organic synthesis and its applications in medicinal chemistry.
Comparison with Similar Compounds
1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-Benzyloxycarbonyl-pyrrolidine-3-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
3-Methoxycarbonyl-pyrrolidine-3-carboxylic acid: Lacks the benzyloxycarbonyl group, which limits its use as a protecting group.
1-Benzyloxycarbonyl-3-hydroxy-pyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of a methoxycarbonyl group, offering different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which provides it with distinct properties and applications in various fields.
Properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
3-methoxycarbonyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO6/c1-21-13(19)15(12(17)18)7-8-16(10-15)14(20)22-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,17,18) |
InChI Key |
VERRFZWBWIDBHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


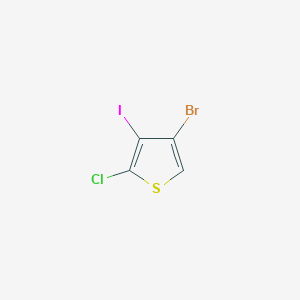
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
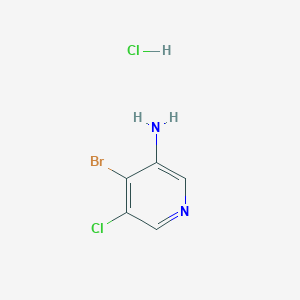
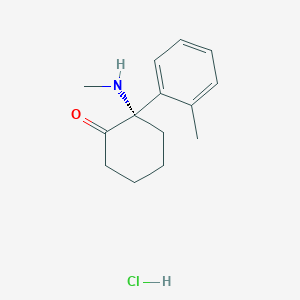
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
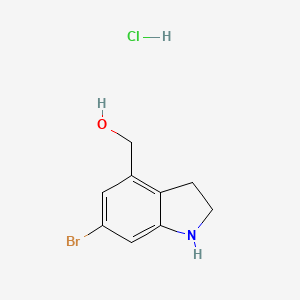
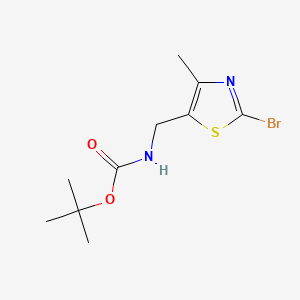
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
![tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)
